molecular formula C20H20FN3O4 B4759324 N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide

N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B4759324
M. Wt: 385.4 g/mol
InChI Key: XSHCPRJPJNWZND-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide, also known as FMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMPA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is its potential as a lead compound for the development of new drugs. Its ability to exhibit a range of biochemical and physiological effects makes it an attractive candidate for further investigation. However, one of the limitations of N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is in the development of new synthetic methods for the production of N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide and to identify any potential side effects or limitations of its use.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-28-16-8-2-13(3-9-16)20(27)24-11-10-22-19(26)17(24)12-18(25)23-15-6-4-14(21)5-7-15/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHCPRJPJNWZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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